molecular formula C8H6N4 B3219998 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190322-35-0

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No.: B3219998
CAS No.: 1190322-35-0
M. Wt: 158.16 g/mol
InChI Key: UKHYYZOEGXPTQF-UHFFFAOYSA-N
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Description

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a high-purity chemical compound offered for research and development purposes. This bicyclic heterocycle features a fused pyrrole and pyridine ring system, a scaffold recognized as a "privileged structure" in drug discovery due to its ability to interact with diverse biological targets. The presence of both amino and cyano functional groups on the core structure makes it a versatile synthetic intermediate for further chemical modifications, including cross-coupling reactions and the synthesis of more complex molecules. Pyrrolopyridine derivatives, in general, have demonstrated a broad spectrum of pharmacological activities in scientific literature. These activities include potential use as analgesic and sedative agents, as well as in treating diseases of the nervous and immune systems. Research has also indicated that this class of compounds can exhibit antidiabetic, antimycobacterial, antiviral, and antitumor properties. The specific research value and mechanism of action for this compound would be dependent on the specific research pathway and require validation by the researcher. Notice: This product is intended for research and development applications in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-1-5-2-11-4-7-8(5)6(10)3-12-7/h2-4,12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHYYZOEGXPTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238761
Record name 3-Amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
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Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-35-0
Record name 3-Amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Analytical Techniques in Structure Elucidation

Characterization Methodologies for Pyrrolopyridine Derivatives

The structural elucidation of pyrrolopyridine derivatives, including 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, is accomplished through a combination of spectroscopic techniques. Each method offers unique insights into the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons. The protons on the pyridine (B92270) and pyrrole (B145914) rings would appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions relative to each other and the nitrogen heteroatoms. mdpi.comrsc.org The protons of the amino (NH₂) group and the pyrrole NH would typically appear as broader singlets, and their chemical shifts can be influenced by the solvent and concentration. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar heterocyclic systems.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyrrole NH11.0 - 12.5 (broad s)-
Pyridine CH (C7)8.0 - 8.5 (d)140 - 150
Pyridine CH (C6)7.0 - 7.5 (d)115 - 125
Pyrrole CH (C2)7.5 - 8.0 (s)120 - 130
Amino NH₂5.0 - 6.5 (broad s)-
Pyrrole C-NH₂ (C3)-145 - 155
Pyrrole C-CN (C4)-90 - 100
Fused C (C3a)-125 - 135
Fused C (C7a)-145 - 155
Nitrile CN-115 - 120

s: singlet, d: doublet, broad: broad signal

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. mdpi.com The N-H stretching vibrations of the primary amino group (NH₂) and the pyrrole NH would appear as distinct bands in the region of 3100-3500 cm⁻¹. The presence of the nitrile group (C≡N) is confirmed by a sharp, intense absorption band around 2210-2230 cm⁻¹. mdpi.comnih.gov Vibrations corresponding to C=C and C=N bonds within the fused aromatic rings would be observed in the 1500-1650 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (NH₂) & Pyrrole (NH)N-H Stretch3100 - 3500
Nitrile (C≡N)C≡N Stretch2210 - 2230
Aromatic RingsC=C and C=N Stretch1500 - 1650
Amino (NH₂)N-H Bend1580 - 1650

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. nih.gov For this compound (C₈H₆N₄), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass (158.0643 g/mol ), confirming its elemental composition. mdpi.com Electron Ionization Mass Spectrometry (EIMS) would reveal characteristic fragmentation patterns that can help in structural confirmation. nist.gov

Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable, particularly in complex reaction mixtures. HPLC separates the components of the mixture, and the mass spectrometer provides mass information for each separated component, allowing for the identification and quantification of the target compound. amazonaws.com

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound and serves as a critical measure of its purity. The experimentally determined percentages of C, H, and N for a purified sample of this compound must align closely with the theoretically calculated values. mdpi.commdpi.commdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₈H₆N₄)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C)12.011896.08860.75
Hydrogen (H)1.00866.0483.82
Nitrogen (N)14.007456.02835.43
Total 158.164 100.00

Advanced Structural Confirmation (e.g., X-ray Crystallography for related compounds)

While the combination of NMR, IR, MS, and elemental analysis provides a comprehensive structural assignment, single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry. mdpi.com

Although a crystal structure for this compound itself may not be publicly available, analysis of related pyrrolopyridine and pyrazolopyridine derivatives has been extensively reported. mdpi.commdpi.comnih.gov These studies confirm the planarity of the fused heterocyclic ring system and provide detailed geometric parameters. nih.govresearchgate.net By analogy, X-ray crystallography of the title compound would be expected to confirm the coplanarity of the pyrrolo[2,3-c]pyridine core and provide precise measurements of the bond lengths of the amino and carbonitrile substituents.

Application in Reaction Monitoring and Purity Determination

The analytical techniques used for characterization are also vital tools for monitoring the progress of a chemical synthesis and assessing the purity of the final product. During the synthesis of this compound, techniques like Thin-Layer Chromatography (TLC) and HPLC-MS can be used to track the consumption of starting materials and the formation of the product. amazonaws.com

After synthesis and purification, HPLC is a primary method for determining the purity of the compound. By using a calibrated detector, the area of the product peak relative to the total area of all peaks provides a quantitative measure of purity. amazonaws.com NMR spectroscopy can also be used to assess purity; the presence of extraneous peaks in the ¹H NMR spectrum indicates the presence of impurities, and their integration relative to the product signals can be used for quantification. google.com

Computational and Theoretical Investigations

Electronic Structure and Reactivity Analyses

Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior. For 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, analyses focus on electron distribution, orbital energies, and electrostatic potential, which collectively determine its reactivity and interaction capabilities.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For compounds similar to this compound, DFT calculations are routinely employed to determine optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G++, to solve the Schrödinger equation approximately. These calculations yield valuable data on the molecule's electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group are expected to be electron-rich regions, while the hydrogen atoms are electron-poor.

Table 1: Key Parameters Investigated by DFT

Parameter Description
Optimized Geometry The lowest energy, most stable 3D arrangement of atoms.
Bond Lengths/Angles Precise measurements of the distances and angles between atoms.
Vibrational Frequencies Theoretical prediction of infrared spectra, used to characterize bonds.

| Molecular Electrostatic Potential (MEP) | A map of charge distribution that predicts reactive sites. |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. DFT calculations are used to determine the energies of the HOMO and LUMO. nih.gov For aromatic heterocyclic systems like this compound, the HOMO is typically associated with the π-electron system, while the LUMO is also a π-type anti-bonding orbital. Analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic interactions.

Table 2: Significance of Frontier Orbitals

Orbital/Concept Role in Chemical Reactivity
HOMO The highest energy orbital containing electrons; represents the ability to donate electrons.
LUMO The lowest energy orbital without electrons; represents the ability to accept electrons.

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap implies higher reactivity. |

The presence of both amino (electron-donating) and cyano (electron-withdrawing) groups, along with the nitrogen atoms in the bicyclic core, makes this compound a candidate for interesting intramolecular charge transfer (ICT) phenomena. Upon electronic excitation, for instance by absorbing UV light, electron density can shift from the amino group and the pyrrole (B145914) ring towards the pyridine and carbonitrile moieties.

Theoretical studies on related aminopyridine molecules have shown that such charge transfer events can lead to significant changes in molecular geometry and dipole moment in the excited state. researchgate.net Computational methods, including Time-Dependent DFT (TD-DFT), can model these excited-state dynamics. Furthermore, the basic nitrogen atoms in the pyridine ring and the acidic N-H protons of the pyrrole and amino groups allow for complex proton transfer dynamics, especially in the presence of protic solvents or within the active site of a biological target. These dynamics can be crucial for its mechanism of action as a drug candidate.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques in modern drug discovery. They are used to predict how a ligand, such as this compound, might bind to the active site of a protein target, such as a kinase or receptor. These predictions help prioritize compounds for synthesis and biological testing.

Molecular docking simulations place a ligand into the binding site of a target protein and score the resulting poses based on their predicted binding affinity. For pyrrolopyridine derivatives, which are known to inhibit various protein kinases, docking studies are essential. rsc.orgnih.gov

In a typical docking study involving a compound like this compound, the molecule would be positioned within the ATP-binding pocket of a target kinase. The simulation would predict key interactions that stabilize the complex. Based on studies of similar scaffolds, the following interactions are anticipated: rsc.orgnih.gov

Hydrogen Bonds: The nitrogen atoms of the pyrrolo[2,3-c]pyridine core are well-positioned to form hydrogen bonds with backbone amide groups in the hinge region of the kinase. The exocyclic amino group can also act as a hydrogen bond donor.

π-π Stacking: The aromatic pyrrolopyridine ring system can engage in favorable π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

Hydrophobic Interactions: The bicyclic core can fit into hydrophobic pockets within the binding site, further stabilizing the interaction.

These predicted interactions provide a structural hypothesis for the compound's biological activity and guide further chemical modifications to enhance potency and selectivity.

WaterMap is a computational method that goes beyond standard docking by analyzing the role of water molecules in the binding site. nih.govschrodinger.com Water molecules in a protein's active site are not static; some are tightly bound and enthalpically favorable, while others are disordered and entropically unfavorable ("high-energy" waters). nih.govacs.org The binding affinity of a ligand is significantly influenced by its ability to displace these water molecules.

A WaterMap analysis calculates the thermodynamic properties (enthalpy and entropy) of water molecules at specific locations, known as hydration sites, within the binding pocket. nih.govnih.gov The goal in ligand design is to modify the molecule so that it displaces the high-energy, unfavorable water molecules. By occupying the space of these waters, the ligand gains binding affinity from the favorable entropy change of releasing the water into the bulk solvent. nih.gov For a ligand like this compound, WaterMap could identify specific hydrophobic regions in a target's active site where adding a functional group to the ligand would displace unfavorable water, thus providing a rational strategy to improve its binding potency.

Table 3: Compound Names Mentioned

Compound Name
This compound
Phenylalanine

Structure-Based Design Methodologies

Computational and theoretical investigations play a pivotal role in modern drug discovery, enabling the targeted design of novel therapeutic agents. For scaffolds related to this compound, these methodologies are employed to understand and predict molecular interactions, guide synthetic efforts, and optimize compounds for desired biological activities.

The rational design of compounds centering on the 1H-pyrrolo[2,3-c]pyridine core has been utilized to develop potent inhibitors for specific biological targets. Although detailed structure-based design studies for the precise this compound molecule are not extensively documented in publicly available literature, research on analogous structures provides a clear framework for this design process.

One key example involves the design of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs), which target the gastric H+/K+-ATPase proton pump. nih.gov Molecular modeling and docking studies formed the basis of this rational design approach. nih.gov The primary strategy was to introduce specific substituents at the 1-position of the pyrrolopyridine scaffold to interact with defined regions within the enzyme's binding site. nih.gov The goal was to access and engage with two distinct lipophilic sites and nearby polar residues, thereby enhancing inhibitory activity. nih.gov This structure-guided approach led to the identification of potent P-CABs with excellent in vitro and in vivo inhibitory effects, underscoring the potential of the 1H-pyrrolo[2,3-c]pyridine scaffold as a promising lead for drug development. nih.gov

The table below summarizes the rational design strategy employed for these related compounds.

Design StepObjectiveMethodologyOutcome
1. Scaffold SelectionIdentify a core structure suitable for targeting H+/K+-ATPase.Selection of the 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold.Promising lead scaffold identified.
2. Target AnalysisUnderstand the topology of the enzyme's binding site.Molecular modeling and docking simulations.Identification of key lipophilic and polar regions for interaction.
3. Substituent IntroductionEnhance binding affinity and inhibitory activity.Introduction of various substituents at the 1-position of the scaffold.Access to two lipophilic sites and polar residues achieved.
4. Synthesis & EvaluationCreate and test the designed compounds.Chemical synthesis followed by in vitro and in vivo assays.Discovery of potent P-CABs with high efficacy. nih.gov

Based on a thorough review of the scientific literature, there is no specific information available regarding the development of pharmacophore models for this compound. Pharmacophore modeling is a powerful computational tool that defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. While this technique is widely used in drug design, its application to this particular compound has not been reported in the accessible research.

Medicinal Chemistry and Biological Activity Research on Pyrrolo 2,3 C Pyridine Scaffolds

Mechanisms of Biological Action at the Molecular Level

Enzyme and Receptor Inhibition

ATP Competitive Binding Mechanisms

The pyrrolopyridine nucleus and its isosteres, such as the pyrrolo[2,3-d]pyrimidine scaffold, are recognized as "hinge-binders." nih.gov This classification stems from their ability to mimic the adenine (B156593) base of ATP and form key hydrogen bonds with the hinge region of the ATP-binding pocket in protein kinases. nih.govnih.gov This interaction is fundamental to their mechanism as ATP-competitive inhibitors. semanticscholar.orgnih.gov

By occupying the ATP binding site, these compounds block the phosphorylation of substrate proteins, thereby interrupting the signal transduction pathways that rely on kinase activity. semanticscholar.org The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a prominent feature in numerous ATP-competitive kinase inhibitors. nih.gov The design of such inhibitors often leverages the pyrrolopyridine core to ensure affinity for the ATP pocket, while selectivity for specific kinases is achieved through modifications to the substituents attached to this core scaffold. nih.gov This strategy has been successfully employed to develop inhibitors for a variety of kinases implicated in cancer and inflammatory diseases. nih.gov

Allosteric Modulation of Receptors (e.g., mGluR5)

Beyond competitive inhibition at active sites, derivatives of the pyrrolo[2,3-c]pyridine scaffold have been developed as allosteric modulators. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity.

Specifically, a series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides has been identified as novel allosteric antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These compounds modulate the receptor's function by binding to an allosteric site, providing an alternative mechanism of action to direct receptor agonists or antagonists. nih.gov Research in this area has focused on modifying the substituents on the heterocyclic scaffold to optimize physicochemical properties, such as aqueous solubility, while maintaining high in vitro potency. nih.gov

Cellular and Sub-Cellular Effects (In Vitro Studies)

Derivatives of the pyrrolopyridine scaffold have demonstrated significant effects on various cellular processes in vitro, including cell growth, survival, and immune responses.

Inhibition of Cell Proliferation

A primary focus of research on pyrrolopyridine derivatives has been their antiproliferative activity against cancer cells. Compounds from different isomeric classes of this scaffold have shown potent inhibition across a range of human cancer cell lines.

For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed potent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells, with the most active compound, 10t , exhibiting IC₅₀ values in the low micromolar range. tandfonline.comtandfonline.com Another study on pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a potent inhibitor of multiple ovarian, prostate, and breast cancer cell lines. nih.gov Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit the proliferation of breast cancer 4T1 cells and have been investigated as inhibitors against colorectal cancer. rsc.org The related pyrrolo[2,3-d]pyrimidine scaffold has also yielded compounds with broad-spectrum cytotoxic effects against various cancer cell lines. mdpi.com

Compound ClassSpecific CompoundCell LineCancer TypeIC₅₀ (µM)Source
1H-Pyrrolo[3,2-c]pyridine10tHeLaCervical0.12 tandfonline.comtandfonline.com
1H-Pyrrolo[3,2-c]pyridine10tSGC-7901Gastric0.18 tandfonline.com
1H-Pyrrolo[3,2-c]pyridine10tMCF-7Breast0.21 tandfonline.com
1H-Pyrrolo[3,2-c]pyridine1rSK-OV-3Ovarian0.15 nih.gov
1H-Pyrrolo[3,2-c]pyridine1rPC-3Prostate0.31 nih.gov
1H-Pyrrolo[3,2-c]pyridine1rMCF-7Breast0.18 nih.gov
1H-Pyrrolo[2,3-b]pyridine4h4T1Breast- rsc.org
Induction of Apoptosis

In addition to halting proliferation, many pyrrolopyridine derivatives actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical characteristic for effective anticancer agents.

Studies on 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated that compound 10t caused a significant, dose-dependent increase in apoptosis in HeLa cells. nih.gov After 48 hours of treatment, the proportion of apoptotic cells rose from 4.4% in the control group to 33.1% at higher concentrations of the compound. nih.gov This apoptotic induction was associated with cell cycle arrest in the G2/M phase. tandfonline.comnih.gov

Similarly, research on the related pyrrolo[2,3-d]pyrimidine scaffold has elucidated the mechanisms behind apoptosis induction. Certain derivatives were found to increase the expression of pro-apoptotic proteins, such as caspase-3 and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. mdpi.commetall-mater-eng.com

Compound ClassSpecific CompoundCell LineKey FindingsSource
1H-Pyrrolo[3,2-c]pyridine10tHeLaIncreased apoptotic cells from 4.4% (control) to 33.1% nih.gov
Pyrrolo[2,3-d]pyrimidine5kHepG2Increased pro-apoptotic proteins Caspase-3 and Bax mdpi.commetall-mater-eng.com
Pyrrolo[2,3-d]pyrimidine5kHepG2Decreased anti-apoptotic protein Bcl-2 mdpi.commetall-mater-eng.com
Effects on Cell Differentiation and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Several kinase inhibitors based on pyrrolopyridine scaffolds target pathways involved in angiogenesis. For example, derivatives of pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. mdpi.com Inhibition of VEGFR2 is a clinically validated strategy for suppressing tumor-associated angiogenesis. mdpi.comresearchgate.net The ability of these compounds to inhibit kinases like VEGFR2 highlights their potential to interfere with the development of tumor vasculature. mdpi.com

Modulation of T Cell Proliferation

The immunomodulatory properties of pyrrolopyridine-related scaffolds have also been explored. A study on a series of pyrrolo[2,3-d]pyrimidone nucleosides investigated their ability to modulate cytokine production in human T cells activated in vitro. nih.gov

The results showed that certain compounds could induce a bias toward a Type 2 cytokine response. Specifically, one derivative demonstrated a dramatic enhancement (over 200%) of Interleukin-4 (IL-4), a key Type 2 cytokine. nih.gov Concurrently, it substantially suppressed key Type 1 cytokines, including Interferon-gamma (IFNγ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNFα). nih.gov This ability to shift the cytokine balance suggests a potential therapeutic application for these compounds in diseases where the immunopathology is driven by polarized Type 1 cytokine responses. nih.gov

Inhibition of Cell Migration and Invasion

While direct studies on 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile are not extensively documented in this context, research into isomeric structures provides valuable insights. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are critically involved in cell migration and invasion. rsc.org One particular derivative, compound 4h, demonstrated a significant, dose-dependent reduction in the migration and invasion of 4T1 breast cancer cells. rsc.org Treatment with this compound at concentrations of 3.3, 10, and 30 µM inhibited cell migration by 36.1%, 77.3%, and 93.8%, respectively, compared to a control group. rsc.org These findings highlight the potential of the broader pyrrolopyridine scaffold to interfere with metastatic processes in cancer. rsc.org

Epigenetic Modulation and Gene Regulation

The 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a promising framework for developing inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. nih.govnih.gov LSD1 is a key therapeutic target in various cancers, particularly acute myeloid leukemia (AML). nih.gov By inhibiting LSD1, these compounds can alter gene expression patterns that control cell differentiation and proliferation. nih.govnih.gov

Bromodomain and Extra-Terminal (BET) Protein Inhibition

Currently, there is limited available research specifically investigating the activity of this compound or its derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. The primary focus of epigenetic research for this particular scaffold has been on the inhibition of histone demethylases like LSD1. nih.govnih.gov

Regulation of Chromatin Structure and Gene Transcription

Derivatives of 1H-pyrrolo[2,3-c]pyridine function as potent and reversible inhibitors of LSD1. nih.govnih.gov LSD1 primarily acts by demethylating histone 3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), which leads to the repression of gene transcription. By inhibiting this enzymatic activity, pyrrolo[2,3-c]pyridine derivatives can effectively block this repressive mechanism. This leads to the reactivation of critical genes, such as CD86, in cancer cells, which can induce differentiation and slow down proliferation. nih.gov The inhibitory action on LSD1 directly influences chromatin compaction and accessibility, thereby modulating the transcriptional landscape of the cell.

CompoundTargetIC₅₀ (nM)Cell LineActivity
Pyrrolo[2,3-c]pyridine Derivative 23e LSD1-MV4-11 (AML)Suppressed tumor growth in xenograft model. nih.gov
Pyrrolo[2,3-c]pyridine Derivative 46 LSD13.1MV4-11 (AML)Potent growth inhibition (IC₅₀ = 0.6 nM). nih.gov
Pyrrolo[2,3-c]pyridine Derivative 46 LSD13.1H1417 (SCLC)Potent growth inhibition (IC₅₀ = 1.1 nM). nih.gov

Targeting Mycobacterial Respiration

The pyrrolopyridine core is featured in several classes of compounds investigated for antimycobacterial properties. While research has not specifically focused on the this compound isomer, related structures have shown significant promise. A class of pyrrolo[3,4-c]pyridine-1,3(2H)-diones has been identified as a novel type of antimycobacterial agent that targets the cytochrome bc1 complex, a crucial component of the mycobacterial respiratory chain. researchgate.netacs.org Inhibition of this complex disrupts the energy production of Mycobacterium tuberculosis, leading to bacterial death. researchgate.netacs.org

Furthermore, studies on pyrrolo[3,2-c]pyridine Mannich bases have yielded compounds with potent antitubercular activity against the H37Rv strain of M. tuberculosis. nih.gov One of the most active compounds in this series demonstrated a minimum inhibitory concentration (MIC) of less than 0.78 µg/mL and showed low cytotoxicity, indicating a favorable selectivity index. nih.gov

Compound ClassIsomerTarget/ActivityMIC
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Pyrrolo[3,4-c]pyridineInhibit cytochrome bc1 complex. researchgate.netacs.org0.065 µM (for lead compound). researchgate.net
Pyrrolo[3,2-c]pyridine Mannich bases Pyrrolo[3,2-c]pyridineAntitubercular activity against Mtb H37Rv. nih.gov<0.78 µg/mL (for lead compound). nih.gov

Substrate Investigations for Enzymes (e.g., Nitrile Reductase queF)

The enzyme nitrile reductase QueF is responsible for the four-electron reduction of a nitrile group to a primary amine in the biosynthesis of queuosine, a modified nucleoside in tRNA. The natural substrate for QueF is 7-cyano-7-deazaguanine (preQ₀), a molecule that contains a pyrrolo[2,3-d]pyrimidine core. This scaffold is an isomer of the pyrrolo[2,3-c]pyridine structure. The structural similarity—a pyrrolopyrimidine core featuring a nitrile group—suggests that synthetic analogs like this compound could potentially interact with such enzymes. However, to date, there are no specific studies published that investigate this compound as a substrate or inhibitor for nitrile reductase QueF.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of pyrrolopyridine derivatives. For the 1H-pyrrolo[2,3-c]pyridine scaffold, extensive SAR exploration has been conducted to develop potent LSD1 inhibitors. nih.gov These studies revealed that specific substitutions on the pyrrole (B145914) and pyridine (B92270) rings are critical for high-potency enzymatic inhibition and cellular activity. The optimization process led to the discovery of compounds with nanomolar IC₅₀ values against LSD1 and potent antiproliferative effects in leukemia and small-cell lung cancer cell lines. nih.govnih.gov

SAR studies on other isomers have also been fruitful. For 1H-pyrrole-3-carbonitrile derivatives, the introduction of various substituents on an aniline (B41778) ring system was studied to develop agonists for the STING (stimulator of interferon genes) receptor, a key component in innate immunity. nih.govresearchgate.net These efforts identified compounds that could effectively induce an immune response. nih.govresearchgate.net The diverse biological targets and activities explored across the different pyrrolopyridine isomers underscore the versatility of this heterocyclic system in medicinal chemistry. mdpi.comnih.govnih.gov

Impact of Substituent Modifications on Potency and Selectivity

The pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore in the development of targeted therapeutic agents, particularly kinase inhibitors. The potency and selectivity of compounds derived from this core structure are highly dependent on the nature and position of various substituents. Research into the structure-activity relationships (SAR) of this class of compounds has revealed critical insights into how specific modifications influence their biological activity.

For instance, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors based on the related pyrrolo[2,3-d]pyrimidine scaffold, the inclusion of a polar para-substituent was found to enhance CSF1R activity. nih.gov Specifically, pyridyl-substituted derivatives demonstrated potent activity against CSF1R while showing low potency against the Epidermal Growth Factor Receptor (EGFR), indicating a favorable selectivity profile. nih.gov The exchange of carbo-aromatic rings with heteroaromatic rings like pyridine is a common strategy to improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

In a different context, studies on pyrrolo[2,3-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors have shown that modifications at the 5-position of the ring system are crucial. rsc.org Introducing a group capable of forming a hydrogen bond at this position can significantly improve activity. rsc.org Optimization efforts led to the identification of compound 4h , which exhibited pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.orgrsc.org This represented a nearly 300-fold increase in activity against FGFR1 compared to the initial lead compound. rsc.org

Similarly, for pyrrolo[3,2-c]pyridine derivatives designed as FMS kinase inhibitors, the nature of the substituents proved critical for potency. The most active compounds featured a 3,5-bis(trifluoromethyl)phenyl group or a 4-morpholino-3-(trifluoromethyl)phenyl substituent, which were shown to enhance the molecule's affinity for the enzyme. nih.gov The strategic placement of functional groups that can engage in specific interactions with the target protein's binding site is a cornerstone of rational drug design for this scaffold.

Table 1: Impact of Substituent Modification on Kinase Inhibition
ScaffoldTarget KinaseKey Substituent ModificationResultReference
Pyrrolo[2,3-d]pyrimidineCSF1RPyridyl substitutionGood activity and selectivity vs. EGFR nih.gov
Pyrrolo[2,3-b]pyridineFGFR1-3Hydrogen bond acceptor at C5-positionPotent pan-FGFR inhibition (nanomolar IC50) rsc.orgrsc.org
Pyrrolo[3,2-c]pyridineFMS Kinase3,5-bis(trifluoromethyl)phenylEnhanced enzyme affinity (IC50 = 60 nM) nih.gov
Pyrrolo[2,3-d]pyrimidinePKBPyrazolo[3,4-b]pyridine hinge-binderIntermediate potency and selectivity nih.gov

Optimization of Physicochemical Parameters for Biological Application

Beyond potency and selectivity, the successful development of a drug candidate requires the optimization of its physicochemical properties to ensure it can reach its target in the body and exert a therapeutic effect. For pyrrolopyridine derivatives, key parameters of focus include aqueous solubility and metabolic stability.

Aqueous Solubility Enhancement

Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability. Researchers have explored several strategies to improve the solubility of pyrrolopyridine-based compounds. One effective approach involves scaffold hopping, where one part of the molecule is replaced with a different chemical group to improve properties without losing activity. For example, in a study on thieno[2,3-b]pyridines, which are structurally similar to pyrrolopyridines, replacing the sulfur atom with a nitrogen atom to form a 1H-pyrrolo[2,3-b]pyridine core resulted in a dramatic, three-orders-of-magnitude increase in water solubility (from 1.2 µg/mL to 1.3 mg/mL). nih.gov

Another strategy involves replacing a pyridine ring with a saturated bioisostere. The substitution of a pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core increased its aqueous solubility by more than tenfold (from 29 µM to 365 µM). chemrxiv.org Additionally, formulation approaches using polymer-drug microarrays have been shown to enhance the apparent water solubility of poorly soluble heterocyclic compounds like pyrazolo[3,4-d]pyrimidines. researchgate.net These studies underscore the importance of structural modifications and formulation techniques in overcoming solubility challenges. mdpi.com

Metabolic Stability Considerations

Metabolic stability is another critical parameter, as compounds that are rapidly metabolized in the body will have a short duration of action and may not achieve therapeutic concentrations. For pyrrolopyridine derivatives, metabolic "soft spots"—positions on the molecule susceptible to metabolic enzymes—have been identified. For example, an unsubstituted pyridine scaffold was found to be a metabolic liability in certain pyrrolo[2,3-d]pyrimidine analogs. mdpi.com

To address this, medicinal chemists often introduce modifications to block metabolic pathways. The addition of a methyl group to a pyrrolo[3,4-c]pyridine ring was selected specifically for its potential to improve metabolic stability. nih.gov In other cases, derivatives that demonstrate good in vitro stability in human liver microsomes are prioritized for further development. mdpi.com The replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane bioisostere not only improved solubility but also increased the metabolic half-life by more than ten times in human liver microsomes. chemrxiv.org

Table 2: Strategies for Optimizing Physicochemical Properties
ParameterStrategyScaffold ExampleOutcomeReference
Aqueous SolubilityScaffold Hopping (Thieno -> Pyrrolo)1H-Pyrrolo[2,3-b]pyridineIncreased solubility by 1000x nih.gov
Aqueous SolubilitySaturated Bioisostere Replacement3-azabicyclo[3.1.1]heptaneIncreased solubility >10x chemrxiv.org
Metabolic StabilityBlocking Metabolic "Soft Spots"Pyrrolo[3,4-c]pyridineIntroduction of a methyl group to improve stability nih.gov
Metabolic StabilitySaturated Bioisostere Replacement3-azabicyclo[3.1.1]heptaneIncreased metabolic half-life >10x chemrxiv.org

Drug Discovery Lead Identification and Optimization

The process of discovering new drugs often begins with identifying a "hit" compound from a screening campaign, which is then optimized into a "lead" compound with more drug-like properties. youtube.com The pyrrolopyridine scaffold has served as a fertile starting point for the identification and optimization of numerous lead compounds. researchgate.net

Development of Pyrrolopyridine Derivatives as Lead Compounds

The journey from an initial hit to a clinical candidate involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic properties. nuvisan.com For the pyrrolopyridine class, this process has yielded several promising lead compounds for various diseases. For example, a series of 1H-pyrrolo[2,3-c]pyridin derivatives were developed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an important cancer target. Through detailed structure-activity relationship studies, compound 23e was identified as a lead compound that not only had nanomolar enzymatic activity but also showed a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an animal model of acute myelogenous leukemia (AML). nih.gov

In another program targeting protein kinase B (Akt), also for cancer, initial lead compounds based on a 4-amino-4-benzylpiperidine linked to a pyrrolo[2,3-d]pyrimidine core suffered from rapid metabolism and poor oral bioavailability. nih.gov By modifying the linker group between the piperidine (B6355638) and a lipophilic substituent, researchers developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and orally bioavailable inhibitors with significant in vivo antitumor activity. nih.gov These examples highlight how systematic optimization of the pyrrolopyridine scaffold can transform initial hits into viable lead compounds. nih.govacs.org

High-Throughput Screening and Library Design for Target Validation

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery that allows for the rapid testing of large chemical libraries against a biological target to identify active compounds, or "hits". mdpi.compathogen-ri.eu Libraries of pyrrolopyridine derivatives are often designed and screened to validate new drug targets and identify starting points for medicinal chemistry campaigns.

The process can involve screening thousands to millions of compounds. springernature.com For example, to discover a novel class of proton pump inhibitors, a low-molecular-weight compound library was screened, leading to the identification of two pyrrole derivatives that inhibited H+,K+-ATPase. nih.gov These hits were subsequently developed into a clinical candidate. nih.gov Quantitative HTS (qHTS) is an advanced approach that generates concentration-response curves for every compound in a library in the primary screen. nih.gov This method provides richer data, helping to quickly identify compounds with a range of potencies and efficacies and to elucidate structure-activity relationships directly from the initial screen. nih.gov Such screening paradigms are essential for exploring the chemical space around the pyrrolopyridine scaffold and validating its potential against a wide array of biological targets.

Scaffold Optimization for Specific Therapeutic Areas (e.g., Anticancer, Antiviral, Immunomodulatory)

The pyrrolopyridine nucleus, a heterocyclic scaffold composed of fused pyrrole and pyridine rings, is a cornerstone in the development of novel therapeutic agents. mdpi.comnih.gov The specific isomer, 1H-pyrrolo[2,3-c]pyridine, and its derivatives like this compound, serve as crucial building blocks in medicinal chemistry. The structural versatility of this scaffold allows for targeted modifications, enabling the optimization of its biological activity across diverse therapeutic fields, including oncology, virology, and immunology.

The pyrrolopyridine scaffold has been extensively explored for the development of anticancer agents by targeting various pathways involved in tumor growth and proliferation. nih.govnih.gov

One area of optimization involves targeting receptor tyrosine kinases. For instance, derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have been developed as potent inhibitors of FMS kinase (CSF-1R), which is over-expressed in several cancers like breast, ovarian, and prostate cancer. nih.gov A series of these derivatives were tested, with compound 1r emerging as a highly potent inhibitor with an IC50 value of 30 nM against FMS kinase. nih.gov This compound demonstrated significant antiproliferative activity against a panel of cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM. nih.gov

Another related scaffold, 1H-pyrrolo[2,3-b]pyridine, has been optimized to target the fibroblast growth factor receptor (FGFR) signaling pathway, which is abnormally activated in many tumors. rsc.org Through structure-based design, researchers identified compound 4h , which exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org This compound effectively inhibited breast cancer cell proliferation and induced apoptosis. rsc.org

Furthermore, novel pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit one-carbon (C1) metabolism, a critical pathway for cancer cell growth. princeton.edu Lead compounds, including AGF347 , were developed to target mitochondrial enzymes like serine hydroxymethyltransferase (SHMT) 2, demonstrating broad-spectrum antitumor efficacy against lung, colon, and pancreatic cancer cells. princeton.edu

CompoundScaffoldTargetBiological Activity (IC50)Cancer Type
Compound 1rPyrrolo[3,2-c]pyridineFMS Kinase30 nM (Enzymatic); 0.15-1.78 µM (Cellular)Ovarian, Prostate, Breast
Compound 4h1H-Pyrrolo[2,3-b]pyridineFGFR1/2/37 nM / 9 nM / 25 nMBreast
AGF347Pyrrolo[3,2-d]pyrimidineSHMT2 / C1 MetabolismSignificant in vivo antitumor efficacyPancreatic

The structural features of the pyrrolopyridine core have been leveraged to create potent antiviral agents. nih.govresearchgate.net Researchers have optimized derivatives to interfere with various stages of the viral life cycle.

One notable example is the development of pyrrolo[3,2-c]pyridin-4-amine (PPA) compounds as broad-spectrum entry inhibitors of the influenza virus. nih.gov High-throughput screening identified PPA as having activity against multiple influenza A strains and the influenza B virus. nih.gov Further studies revealed that its mechanism of action involves blocking the early stages of infection by interfering with post-fusion processes, such as viral uncoating and nuclear import of viral complexes. nih.gov

The related pyrrolo[3,4-c]pyridine scaffold has also been optimized for anti-HIV-1 activity. mdpi.com A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication. mdpi.comnih.gov Structural modifications revealed that the ester substituent at position 4 and the distance between the scaffold and an attached phenyl ring were crucial for activity. nih.gov The most potent compound in this series, 12j , exhibited significant anti-HIV-1 activity with an EC50 value of 1.65 µM. nih.gov

Compound Class/NameScaffoldTarget VirusMechanism of ActionBiological Activity
Pyrrolopyridinamine (PPA)Pyrrolo[3,2-c]pyridineInfluenza A & BEntry inhibitor (post-fusion)Broad-spectrum activity
Compound 12jPyrrolo[3,4-c]pyridineHIV-1Inhibition of replicationEC50 = 1.65 µM

Modification of the pyrrolopyridine scaffold has led to the discovery of potent immunomodulators, particularly inhibitors of Janus kinases (JAKs). researchgate.net JAKs are critical components of signaling pathways that regulate inflammatory and immune responses. nih.gov

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been systematically optimized as inhibitors of JAK3, a target for treating immune diseases and preventing organ transplant rejection. researchgate.netnih.gov In one study, chemical modification of an initial template compound led to the identification of 14c as a potent and moderately selective JAK3 inhibitor. researchgate.netnih.govsigmaaldrich.com Key modifications included the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the pyrrolo[2,3-b]pyridine ring, which significantly increased JAK3 inhibitory activity. researchgate.netnih.gov This compound demonstrated a strong immunomodulating effect on interleukin-2-stimulated T cell proliferation. researchgate.netnih.gov

CompoundScaffoldTargetBiological Activity (IC50)Therapeutic Potential
Compound 6 (Initial)1H-Pyrrolo[2,3-b]pyridineJAK31100 nMImmune Diseases
Compound 14c (Optimized)1H-Pyrrolo[2,3-b]pyridineJAK3Potent, selective inhibitionOrgan Transplant Rejection

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-Amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile and its Scaffold

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole (B1212597), is a significant heterocyclic compound in medicinal chemistry due to its versatile pharmacological potential. researchgate.net These compounds are recognized for their utility in developing kinase inhibitors, antiproliferative agents, and potential treatments for a range of diseases, including cancer and Alzheimer's disease. researchgate.net The core structure's molecular polarity and water solubility contribute to its favorable characteristics in drug development. researchgate.net

While specific academic findings on This compound are not extensively detailed in the public domain, the broader class of pyrrolopyridines has been the subject of considerable research. Different isomers of the pyrrolopyridine scaffold have shown a wide array of biological activities. For instance, pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase, showing potential for anticancer and anti-arthritic applications. nih.gov Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various cancers. rsc.orgnih.gov

The pyrrolopyridine nucleus is a common feature in several therapeutic agents, underscoring its importance in drug design. nih.gov For example, Vemurafenib and Pexidartinib are drugs containing a pyrrolopyridine scaffold used in cancer therapy. nih.gov The diverse biological activities associated with the pyrrolopyridine core suggest that derivatives can be tailored to target specific biological pathways.

Recent studies have also highlighted the potential of pyrrolo[2,3-c]pyridines as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), a promising therapeutic target for cancer. nih.gov This indicates that the scaffold is amenable to modifications that can lead to highly potent and selective inhibitors of key enzymes involved in disease progression.

The following table summarizes the biological activities of various pyrrolopyridine scaffolds, providing context for the potential of This compound .

Pyrrolopyridine ScaffoldBiological ActivityTherapeutic Potential
Pyrrolo[2,3-c]pyridineKinase inhibition, AntiproliferativeCancer, Alzheimer's disease
Pyrrolo[3,2-c]pyridineFMS kinase inhibitionCancer, Arthritis
1H-pyrrolo[2,3-b]pyridineFGFR inhibitionCancer
Pyrrolo[3,4-c]pyridineAnalgesic, Sedative, Antiviral, AntitumorNeurological disorders, Immune system diseases, Cancer
Pyrrolo[2,3-d]pyrimidineCSF1R inhibitionCancer, Alzheimer's disease

Emerging Research Avenues in Pyrrolopyridine Chemistry and Biology

The field of pyrrolopyridine chemistry is continually evolving, with several promising research avenues emerging. A significant area of focus is the development of novel synthetic methodologies to create diverse libraries of pyrrolopyridine derivatives. researchgate.net These new synthetic routes are crucial for exploring the chemical space around the pyrrolopyridine core and for structure-activity relationship (SAR) studies.

One of the most active areas of research is the design of pyrrolopyridine-based kinase inhibitors. nih.gov The scaffold serves as a versatile template for developing inhibitors that can target a wide range of kinases involved in cancer and inflammatory diseases. nih.gov Researchers are exploring modifications at various positions of the pyrrolopyridine ring to enhance potency and selectivity. For instance, recent studies on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors have shown potent anticancer activities. nih.gov

Another emerging trend is the application of pyrrolopyridines in targeting epigenetic modifications. The discovery of pyrrolo[2,3-c]pyridines as reversible LSD1 inhibitors opens up new possibilities for treating cancers driven by epigenetic dysregulation. nih.gov This suggests that the pyrrolopyridine scaffold can be adapted to interact with non-kinase targets as well.

Furthermore, there is growing interest in the antimicrobial potential of pyrrolopyridine derivatives. mdpi.com The rise of antibiotic resistance necessitates the search for new antibacterial agents, and the pyrrole-containing heterocycles are being investigated for this purpose. mdpi.com

The development of pyrrolopyridine-based compounds for neurological disorders also remains an active area of investigation. nih.govnih.gov Derivatives of pyrrolo[3,4-c]pyridine have been studied for their analgesic and sedative properties, indicating their potential for treating diseases of the nervous system. nih.govnih.gov

Unexplored Synthetic and Biological Potential of the Chemical Compound

The specific compound, This compound , represents a largely unexplored area within the broader field of pyrrolopyridine research. The presence of the amino and carbonitrile functional groups at positions 3 and 4, respectively, offers significant untapped potential for both synthetic elaboration and biological activity.

From a synthetic perspective, the amino group can serve as a handle for a variety of chemical transformations. It can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. This would allow for the creation of a diverse library of derivatives for biological screening. The carbonitrile group can also be subjected to various chemical modifications, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic possibilities.

The biological potential of This compound is also noteworthy. The amino group can act as a hydrogen bond donor, which is often crucial for binding to biological targets. The carbonitrile group, while sometimes seen as a metabolic liability, can also participate in key interactions with protein residues. The combination of the pyrrolopyridine core with these functional groups could lead to novel inhibitors of various enzymes.

Given the known activities of the pyrrolopyridine scaffold, it is plausible that This compound or its derivatives could exhibit activity as:

Kinase inhibitors: The scaffold is a known pharmacophore for kinase inhibition.

Anticancer agents: Many pyrrolopyridine derivatives have shown antiproliferative activity. rsc.orgnih.govnih.gov

CNS agents: The scaffold has been explored for its potential in treating neurological disorders. nih.gov

Antimicrobial agents: The pyrrole (B145914) moiety is present in some antimicrobial compounds. mdpi.com

The lack of specific research on this compound highlights a significant opportunity for future investigations. A systematic exploration of its synthesis, derivatization, and biological evaluation could lead to the discovery of new therapeutic agents.

Q & A

Basic: What synthetic routes are available for preparing 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile, and how are intermediates characterized?

The compound can be synthesized via cyclization of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene reagents under acidic conditions. Key intermediates are characterized using melting point analysis, IR (NH₂, CN, C=O absorption bands), and NMR spectroscopy. For example, 5-acetyl-4-amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile (yield: 78%) shows distinct 1H^1H-NMR signals at δ 2.45 (CH₃), 3.82 (OCH₃), and 6.85–7.25 ppm (aromatic protons) .

Basic: How can reaction conditions be optimized to improve yields of pyrrolo[2,3-c]pyridine derivatives?

Optimization involves solvent selection (e.g., ethanol or methanol), reaction time (3–8 hours), and temperature control (reflux conditions). For instance, using acetic acid as a catalyst in cyclization reactions improves yields to 55–80%, while DMF enhances solubility for crystallization . Monitoring reaction progress via TLC and adjusting stoichiometry of arylidene malononitriles can further enhance efficiency .

Advanced: What rational design strategies enable functionalization of the pyrrolo[2,3-c]pyridine core for pharmacological studies?

Strategies include:

  • Electrophilic substitution : Introducing electron-withdrawing groups (e.g., CN, CO) at the 4-position to modulate electronic properties.
  • Heterocyclic fusion : Reacting with β-ketoesters or β-diketones to form pyrrolo[2,3-b]pyridines, which expand π-conjugation for enhanced bioactivity .
  • Post-synthetic modifications : Acetylation of the amino group using acetic anhydride yields N-acetyl derivatives (72% yield), improving metabolic stability .

Advanced: How do reaction mechanisms differ when using arylidene malononitriles vs. β-ketoesters in cyclization reactions?

  • Arylidene malononitriles act as Michael acceptors, facilitating nucleophilic attack by the pyrrole amino group to form a six-membered ring via [3+3] cycloaddition .
  • β-Ketoesters undergo keto-enol tautomerism, enabling aldol-like condensation followed by cyclodehydration. This pathway is sensitive to pH, requiring acidic conditions for protonation of the enolate intermediate .

Advanced: How can pyrrolo[2,3-c]pyridine derivatives be tailored for antidiabetic or antitumor activity?

Derivatization via:

  • Pyrrolo[3,2-d]pyrimidine synthesis : Reacting 3-amino-2-cyanopyrrole with formamide under reflux forms fused heterocycles (e.g., compound 9, 55% yield), which exhibit antidiabetic activity by targeting kinase pathways .
  • Bioisosteric replacement : Substituting the 4-cyano group with benzoyl or acetyl moieties enhances hydrophobic interactions with target proteins, as seen in antitumor scaffolds .

Advanced: How should researchers resolve contradictions in spectral data during scale-up synthesis?

Discrepancies in 13C^13C-NMR or melting points often arise from polymorphic forms or solvent residues. For example:

  • Polymorphism : Recrystallization from ethanol-DMF (1:1) instead of pure ethanol can stabilize a specific crystalline form, aligning observed and reported melting points (e.g., 212–214°C vs. 187–188°C in different solvents) .
  • Residual solvents : Use high-vacuum drying (>24 hours) to eliminate traces of acetic acid or DMF, which may cause shifts in NH₂ proton signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.